molecular formula C20H18N4O2S B10979323 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide

Cat. No.: B10979323
M. Wt: 378.4 g/mol
InChI Key: DJCKAPUEXQMLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a furan-2-carboxamide scaffold substituted at the 5-position with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group and an N-linked 1H-indol-6-yl moiety. Key structural elements include:

  • Furan ring: A five-membered aromatic oxygen heterocycle.
  • Pyrimidine ring: A six-membered nitrogen heterocycle with 4,6-dimethyl substituents, linked via a sulfanyl (-S-) bridge.

The compound’s molecular formula is C₂₀H₁₉N₃O₂S (calculated molecular weight: 365.45 g/mol).

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-indol-6-yl)furan-2-carboxamide

InChI

InChI=1S/C20H18N4O2S/c1-12-9-13(2)23-20(22-12)27-11-16-5-6-18(26-16)19(25)24-15-4-3-14-7-8-21-17(14)10-15/h3-10,21H,11H2,1-2H3,(H,24,25)

InChI Key

DJCKAPUEXQMLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)C=CN4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

The following compounds from the literature provide relevant structural and physicochemical comparisons:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Spectral Features (IR/NMR)
Target Compound C₂₀H₁₉N₃O₂S 365.45 Not reported Furan, pyrimidine, indole, sulfanyl Expected: Amide C=O (~1650 cm⁻¹), indole NH (~10–11 ppm)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Oxadiazole, thiazole, sulfanyl, amide IR: NH₂ (~3400 cm⁻¹); NMR: Thiazole C-H (~7.5 ppm)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₅H₂₈BrN₅O₄S₂ 618.55 Not reported Pyrimidine, sulfonamide, bromo, morpholine NMR: Pyrimidine H (~8.5 ppm); IR: S=O (~1150 cm⁻¹)

Key Observations :

Heterocyclic Diversity :

  • The target compound’s furan core contrasts with oxadiazole/thiazole in compounds. Furan’s lower polarity may enhance membrane permeability compared to oxadiazole’s electronegative N-O bonds.
  • The 4,6-dimethylpyrimidine group in the target differs from the bromo-morpholinyl-pyrimidine in , where bromine’s electron-withdrawing effects reduce ring basicity compared to methyl’s electron-donating nature.

Thermal Stability :

  • compounds exhibit melting points of 134–178°C , influenced by polar amide and thiazole groups. The target’s indole and methylpyrimidine groups may elevate its melting point due to enhanced van der Waals interactions.
Spectral and Physicochemical Properties
  • IR Spectroscopy :

    • The target’s amide C=O stretch (~1650 cm⁻¹) aligns with compounds, but it lacks the NH₂ stretch (~3400 cm⁻¹) seen in thiazole derivatives.
    • The indole NH stretch (~3300 cm⁻¹) is a unique feature absent in and compounds.
  • NMR Spectroscopy :

    • The 4,6-dimethylpyrimidine protons in the target are expected as singlets (~2.5 ppm for CH₃), distinct from the deshielded pyrimidine protons in (~8.5 ppm).
Molecular Weight and Lipophilicity
  • The target’s molecular weight (365.45 g/mol ) is lower than compounds (375–389 g/mol ), primarily due to the absence of bulky oxadiazole/thiazole groups.
  • Methyl groups on the pyrimidine may enhance lipophilicity (clogP ~3.5 estimated), favoring passive diffusion compared to ’s polar bromo-morpholinyl substituents.

Biological Activity

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is an intriguing molecule due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on current literature, including case studies and detailed research findings.

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 366.49 g/mol
  • CAS Number : 333423-81-7

The biological activity of this compound can be attributed to its structural components, which include a furan ring, an indole moiety, and a pyrimidine-derived sulfanyl group. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : The compound has demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) observed were in the range of 15.625–62.5 μM for S. aureus and 62.5–125 μM for E. faecalis .
  • Biofilm Disruption : It exhibits significant biofilm inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216–124.432 μg/mL . This suggests that the compound not only inhibits bacterial growth but also disrupts biofilm formation, which is crucial for treating chronic infections.
  • Antifungal Activity : The compound has shown antifungal effects against Candida albicans, with a notable reduction in biofilm formation by approximately 75% . This positions it as a potential candidate for treating fungal infections resistant to conventional therapies.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies indicate that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : Research suggests that it may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against clinical isolates of MRSA and Enterococcus species. Results indicated that it significantly reduced bacterial viability in both planktonic and biofilm states compared to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Study

A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.